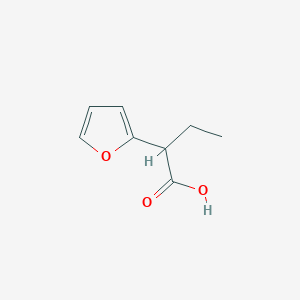

2-(Furan-2-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Furan-2-yl)butanoic acid is an organic compound belonging to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The presence of the furan ring in this compound imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)butanoic acid typically involves the reaction of furan derivatives with butanoic acid precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a furan boronic acid with a butanoic acid derivative under palladium catalysis . This reaction is known for its mild conditions and high yield.

Industrial Production Methods: Industrial production of this compound may involve the use of biomass-derived furfural as a starting material. Furfural can be converted to furan derivatives through various chemical transformations, including hydrogenation and oxidation . The scalability of these methods makes them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-2-yl)butanoic acid undergoes several types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products:

Scientific Research Applications

2-(Furan-2-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can modulate biological processes, leading to the observed biological activities .

Comparison with Similar Compounds

Furan-2-carboxylic acid: Another furan derivative with similar chemical properties.

2-Furoic acid: Known for its antimicrobial activity.

Furan-2-boronic acid: Used in Suzuki–Miyaura coupling reactions.

Uniqueness: 2-(Furan-2-yl)butanoic acid is unique due to its specific structural features, which allow for diverse chemical reactivity and potential biological activities. Its combination of the furan ring with a butanoic acid moiety distinguishes it from other furan derivatives .

Biological Activity

2-(Furan-2-yl)butanoic acid is an organic compound characterized by a butanoic acid backbone with a furan ring attached at the second carbon position. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and related fields.

- Chemical Formula : C10H10O2

- Molecular Weight : 166.19 g/mol

- Structure : The compound consists of a furan moiety, which is a five-membered aromatic ring containing oxygen.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

-

Antimicrobial Properties :

- Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi, indicating potential use as an antimicrobial agent.

- The effectiveness of this compound against various pathogens suggests its application in treating infections.

-

Neurotransmitter Interaction :

- Investigations into its effects on neurotransmitter systems have indicated interactions with GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This interaction may lead to anxiolytic or sedative effects, warranting further exploration in neuropharmacology.

- Antioxidant Activity :

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

- Condensation Reactions : Utilizing furan derivatives with butyric acid in the presence of catalysts.

- Oxidative Methods : Employing oxidizing agents to facilitate the formation of the furan ring.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(Furan-2-yl)butanoic acid | Furan attached at the third carbon | Different positioning affects biological activity |

| 4-(Furan-2-yl)butanoic acid | Furan attached at the fourth carbon | Potentially different receptor interactions |

| 5-(Furan-2-yl)isobutyric acid | Isobutyric backbone with furan | May exhibit distinct metabolic pathways |

These variations illustrate how changes in the positioning of functional groups can affect chemical reactivity and biological activity.

Case Studies and Research Findings

- Antimicrobial Efficacy :

-

Neuropharmacological Studies :

- Research focusing on the interaction of this compound with GABA receptors demonstrated its potential role in modulating neurotransmission, which could lead to therapeutic applications in anxiety and sleep disorders.

- Oxidative Stress Mitigation :

Properties

CAS No. |

14497-26-8 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

2-(furan-2-yl)butanoic acid |

InChI |

InChI=1S/C8H10O3/c1-2-6(8(9)10)7-4-3-5-11-7/h3-6H,2H2,1H3,(H,9,10) |

InChI Key |

OICUGXPFKXWCAS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CO1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.